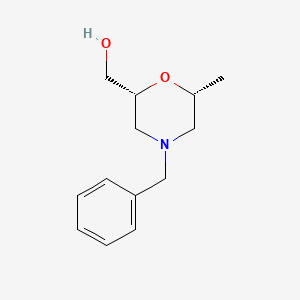
((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol
Overview
Description
((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol: is a chiral morpholine derivative with a benzyl group at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable morpholine derivative.
Benzylation: The 4-position of the morpholine ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Methylation: The 6-position is methylated using methyl iodide under basic conditions.
Reduction: The resulting intermediate is reduced to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated morpholine derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
((2R,6R)-6-Methylmorpholin-2-yl)methanol: A similar compound with a methyl group at the 6-position but lacking the benzyl group.
((2R,6R)-4-Benzylmorpholin-2-yl)methanol: A compound with a benzyl group at the 4-position but lacking the methyl group at the 6-position.
Uniqueness:
- The presence of both benzyl and methyl groups in ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol imparts unique chemical and physical properties.
- The chiral nature of the compound makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
[(2R,6R)-4-benzyl-6-methylmorpholin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-7-14(9-13(10-15)16-11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPHTTKTZQGSHW-DGCLKSJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743886 | |
| Record name | [(2R,6R)-4-Benzyl-6-methylmorpholin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40987-51-7 | |
| Record name | [(2R,6R)-4-Benzyl-6-methylmorpholin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B7934585.png)
![(1R,2S,4S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B7934586.png)
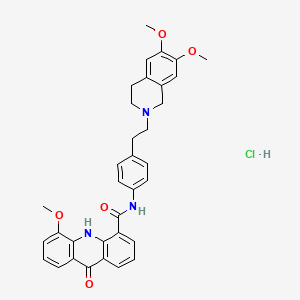
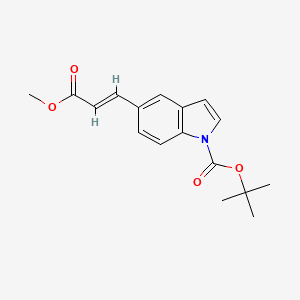
![tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B7934601.png)
![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B7934608.png)
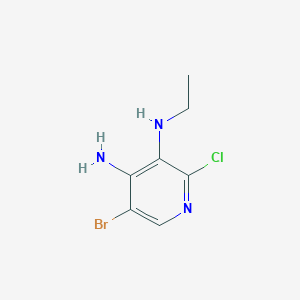
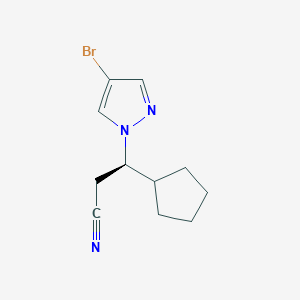
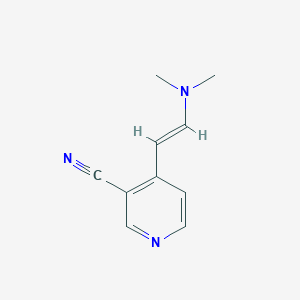
![[(2S)-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] 2-amino-3-methylbutanoate](/img/structure/B7934652.png)
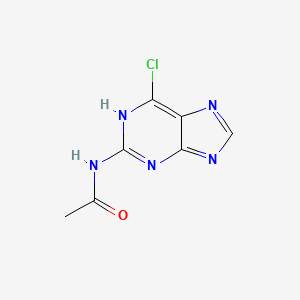
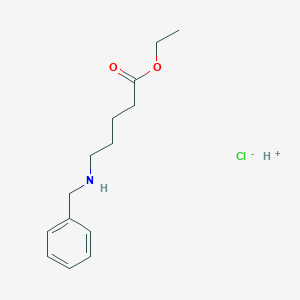
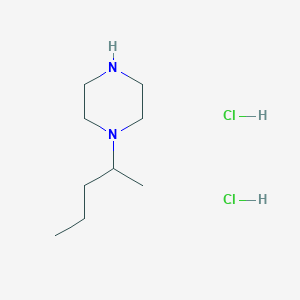
![1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate](/img/structure/B7934685.png)
